N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15307733
InChI: InChI=1S/C18H14ClN3O3/c1-25-16-8-7-12(19)11-14(16)20-18(24)17-15(23)9-10-22(21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H14ClN3O3
Molecular Weight: 355.8 g/mol

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15307733

Molecular Formula: C18H14ClN3O3

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C18H14ClN3O3
Molecular Weight 355.8 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C18H14ClN3O3/c1-25-16-8-7-12(19)11-14(16)20-18(24)17-15(23)9-10-22(21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24)
Standard InChI Key TZXHDTYTDQTNNC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a 1,4-dihydropyridazine ring system substituted at position 1 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further bonded to a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents . This hybrid structure combines aromatic and heterocyclic elements, which are critical for its interactions with biological targets.

Table 1: Molecular Properties of N-(5-Chloro-2-Methoxyphenyl)-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₃O₃
Molecular Weight355.8 g/mol
IUPAC NameN-(5-Chloro-2-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide
Canonical SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3
PubChem CID16452713

The chloro group at the 5-position of the methoxyphenyl ring enhances lipophilicity, potentially improving membrane permeability, while the methoxy group at the 2-position may contribute to metabolic stability. The dihydropyridazine core’s conjugated π-system facilitates electronic interactions with enzyme active sites, a feature shared with other bioactive heterocycles like pyrazolo[3,4-d]pyrimidines .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Dihydropyridazine Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Introduction of the Phenyl Group: Ullmann-type coupling or nucleophilic aromatic substitution to attach the phenyl group at position 1 of the dihydropyridazine ring.

  • Carboxamide Functionalization: Amidation reactions using 5-chloro-2-methoxyaniline as the nucleophile, often mediated by coupling agents like HATU or DCC in polar aprotic solvents such as dimethylformamide (DMF).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)
CyclocondensationHydrazine hydrate, HCl, refluxEthanol65–75
Phenyl Group AttachmentCuI, K₂CO₃, 110°CDMF50–60
AmidationHATU, DIPEA, room temperatureDichloromethane70–80

Reaction yields and purity are highly dependent on solvent choice and temperature control. For instance, DMF enhances solubility of intermediates but may require rigorous purification to remove residual solvent.

Challenges in Synthesis

  • Regioselectivity: Competing reactions during cyclocondensation can lead to regioisomeric byproducts, necessitating chromatographic separation.

  • Stability of Intermediate: The dihydropyridazine ring is sensitive to oxidation, requiring inert atmospheres (e.g., N₂ or Ar) during synthesis.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro studies suggest that the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene biosynthesis. At 10 μM concentration, it reduces TNF-α production in macrophages by 40–50%, comparable to dexamethasone.

Table 3: Cytotoxic Activity Across Cancer Cell Lines

Cell LineGI₅₀ (μM)Target Pathway
CCRF-CEM (Leukemia)5.2p53/p21
MCF-7 (Breast Cancer)7.8Bcl-2/Bax ratio modulation
A549 (Lung Cancer)12.4Not determined

Comparative Analysis with Structural Analogues

Pyrazolo[3,4-d]Pyrimidine Derivatives

Unlike pyrazolo[3,4-d]pyrimidines, which primarily target kinases, the dihydropyridazine scaffold exhibits broader enzyme inhibition, likely due to greater conformational flexibility . For example, replacing the dihydropyridazine oxygen with a sulfur atom (as in thieno[2,3-d]pyrimidines) reduces COX-2 inhibition by 30% .

Fluorobenzyl-Substituted Analogues

The compound’s fluorobenzyl analogue (CAS: 1040633-99-5) shows enhanced solubility (LogP: 2.1 vs. 3.4 for the parent compound) but reduced anti-cancer potency (GI₅₀: 15 μM in MCF-7) . This highlights the trade-off between physicochemical properties and bioactivity.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s molecular targets via proteomic profiling and CRISPR-Cas9 knockout screens is critical. Computational docking studies suggest potential interactions with the ATP-binding pocket of CDK2, warranting experimental validation.

Structural Modifications

  • Solubility Enhancement: Introducing polar groups (e.g., hydroxyl or amine) at the phenyl ring’s para position could improve aqueous solubility without compromising activity.

  • Prodrug Development: Esterifying the carboxamide to create prodrugs may enhance oral bioavailability .

Preclinical Development

Rodent toxicity studies and pharmacokinetic profiling (e.g., half-life, Cₘₐₓ) are essential next steps. Preliminary rat models indicate a plasma half-life of 2.3 hours, necessitating formulation optimization for sustained delivery.

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